![molecular formula C18H14N4O B2510022 (2Z)-2-amino-3-[(E)-[1-(4-phenoxyphenyl)ethylidene]amino]but-2-enedinitrile CAS No. 1025530-12-4](/img/structure/B2510022.png)
(2Z)-2-amino-3-[(E)-[1-(4-phenoxyphenyl)ethylidene]amino]but-2-enedinitrile
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Overview
Description
(2Z)-2-amino-3-[(E)-[1-(4-phenoxyphenyl)ethylidene]amino]but-2-enedinitrile is an organic compound characterized by its unique molecular structure This compound features an ethylidene bridge connecting a phenoxyphenyl group to an amino butenedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-amino-3-[(E)-[1-(4-phenoxyphenyl)ethylidene]amino]but-2-enedinitrile typically involves a multi-step process. One common method includes the condensation of 4-phenoxybenzaldehyde with an appropriate amine under acidic or basic conditions to form the corresponding Schiff base. This intermediate is then reacted with malononitrile in the presence of a catalyst to yield the final product. The reaction conditions often involve refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as piperidine or triethylamine are commonly employed to facilitate the condensation reactions .
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-amino-3-[(E)-[1-(4-phenoxyphenyl)ethylidene]amino]but-2-enedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino or phenoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitriles or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
(2Z)-2-amino-3-[(E)-[1-(4-phenoxyphenyl)ethylidene]amino]but-2-enedinitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2Z)-2-amino-3-[(E)-[1-(4-phenoxyphenyl)ethylidene]amino]but-2-enedinitrile exerts its effects involves interactions with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-amino-3-[(E)-[1-(4-methoxyphenyl)ethylidene]amino]but-2-enedinitrile
- (2Z)-3-{(E)-[1-(4-cyclohexylphenyl)ethylidene]amino}-4-(4-methylphenyl)-N-(2-methyl-2-propen-1-yl)-1,3-thiazol-2(3H)-imine
Uniqueness
(2Z)-2-amino-3-[(E)-[1-(4-phenoxyphenyl)ethylidene]amino]but-2-enedinitrile is unique due to its specific phenoxyphenyl group, which imparts distinct chemical and biological properties.
Biological Activity
(2Z)-2-amino-3-[(E)-[1-(4-phenoxyphenyl)ethylidene]amino]but-2-enedinitrile, a compound with a unique molecular structure, has garnered attention for its potential biological activities. The compound features an ethylidene bridge connecting a phenoxyphenyl group to an amino butenedinitrile moiety. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The compound's IUPAC name is (Z)-2-amino-3-[1-(4-phenoxyphenyl)ethylideneamino]but-2-enedinitrile. Below is the summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C18H14N4O |
Molecular Weight | 306.33 g/mol |
InChI | InChI=1S/C18H14N4O/c1-13(22-18(12-20)17(21)11-19)14-7-9-16(10-8-14)23-15-5-3-2-4-6-15/h2-10H,21H2,1H3/b18-17-,22-13? |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as an enzyme inhibitor or modulate receptor activity through the following mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : The compound can bind to receptors, influencing signal transduction pathways that regulate various biological processes.
Biological Activity and Therapeutic Potential
Research indicates that this compound has potential applications in several therapeutic areas:
Anticancer Activity
Several studies have investigated the anticancer properties of similar compounds. For instance, derivatives of butenedinitriles have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Compounds with similar functional groups have been noted for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
Case Studies and Research Findings
A review of literature reveals various studies focusing on the biological activities of related compounds:
- In Vitro Studies : Research has demonstrated that related butenedinitriles exhibit cytotoxic effects against a range of cancer cell lines, including breast and colon cancer cells. For example, a study found that these compounds could induce apoptosis in MCF7 breast cancer cells through caspase activation.
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds may act by disrupting mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
- Therapeutic Applications : The promising results from preclinical studies suggest that this compound could be further explored for its potential use in cancer therapy and inflammation-related diseases.
Properties
IUPAC Name |
(Z)-2-amino-3-[1-(4-phenoxyphenyl)ethylideneamino]but-2-enedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c1-13(22-18(12-20)17(21)11-19)14-7-9-16(10-8-14)23-15-5-3-2-4-6-15/h2-10H,21H2,1H3/b18-17-,22-13? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BICZMWDPGWIUQC-DGVOEJPESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(=C(C#N)N)C#N)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N/C(=C(/C#N)\N)/C#N)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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